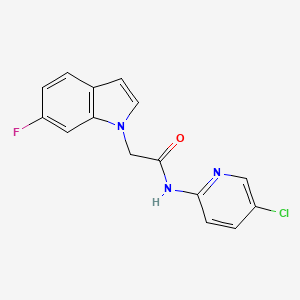![molecular formula C20H26N2O5 B12183960 [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12183960.png)
[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features an indole moiety, a cyclohexyl group, and an acetic acid functional group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds .
Scientific Research Applications
Chemistry
In chemistry, [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals .
Biology
In biological research, this compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties. Indole derivatives are known to interact with various biological targets, making them useful in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer, viral infections, and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: An oxidized derivative of indole with various biological activities.
Uniqueness
What sets [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C20H26N2O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[1-[[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H26N2O5/c1-26-15-6-7-16(27-2)18-13(15)10-14(22-18)19(25)21-12-20(11-17(23)24)8-4-3-5-9-20/h6-7,10,22H,3-5,8-9,11-12H2,1-2H3,(H,21,25)(H,23,24) |
InChI Key |
GFTMDLSXJHSCOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide](/img/structure/B12183886.png)
![2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B12183892.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B12183900.png)

![1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B12183914.png)
![(3-Methoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12183921.png)
![3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12183923.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12183931.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B12183938.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide](/img/structure/B12183940.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B12183943.png)
![N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12183944.png)
![N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12183945.png)
amine](/img/structure/B12183949.png)
